6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione
Description
Properties
CAS No. |
824405-23-4 |
|---|---|
Molecular Formula |
C15H9N3O4 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
6-amino-4-(2-nitrophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H9N3O4/c16-10-7-12(19)14-13(15(10)20)9(5-6-17-14)8-3-1-2-4-11(8)18(21)22/h1-7H,16H2 |
InChI Key |
JIWIMQVTQJRVSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=NC=C2)C(=O)C=C(C3=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Substrate : 8-Hydroxyquinoline derivatives substituted with halogen, alkyl, or methoxy groups.
- Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol.
- Sensitizer Concentration : 0.1–1.0 mol% relative to the substrate.
- Radiation Exposure : 6–12 hours under UV light (λ = 365 nm).
This method avoids the use of harsh chemical oxidants like dichromate, which were historically employed but led to low yields (~40%) and required double functionalization of the quinoline core. The photochemical approach achieves yields of 65–75%, making it more sustainable for industrial applications.
Multi-Step Synthesis via Nitroso Intermediates
A detailed synthesis route from ScienceOpen involves three key steps: nitrosation , reduction , and cross-coupling .
Step 1: Nitrosation of 8-Hydroxyquinoline
8-Hydroxyquinoline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C to form 8-hydroxy-5-nitrosoquinoline hydrochloride . This bright yellow intermediate is isolated in 85% yield after recrystallization.
$$
\text{C₉H₇NO + NaNO₂ + HCl → C₉H₆N₂O₂·HCl}
$$
Step 2: Reduction to 5-Amino-8-Hydroxyquinoline
The nitroso compound is reduced using sodium dithionite (Na₂S₂O₄) in alkaline conditions, followed by acidification with HCl to precipitate 5-amino-8-hydroxyquinoline dihydrochloride (91% yield).
$$
\text{C₉H₆N₂O₂·HCl + Na₂S₂O₄ → C₉H₈N₂O·2HCl}
$$
Step 3: Palladium-Catalyzed Coupling with 2-Nitroaniline
The final step involves coupling 5-amino-8-hydroxyquinoline with 2-nitrobenzaldehyde using a palladium catalyst. Key conditions include:
- Catalyst System : Palladium acetate (Pd(OAc)₂) and XPhos ligand.
- Solvent : Ethanol/water (4:1) at reflux (80°C).
- Base : Sodium tert-butoxide (NaOt-Bu).
- Yield : 84% after recrystallization from acetone/water.
$$
\text{C₉H₈N₂O + C₇H₅NO₄ → C₁₅H₉N₃O₄}
$$
Condensation-Cyclization of 2-Nitrobenzaldehyde with Amines
Evitachem outlines a route where 2-nitrobenzaldehyde undergoes condensation with primary amines (e.g., methylamine) to form a Schiff base intermediate. Cyclization in acidic media (e.g., H₂SO₄) produces the quinoline core, which is further oxidized to introduce the 5,8-dione functionality.
Key Parameters
- Condensation : Conducted in ethanol at 60°C for 6 hours.
- Cyclization : 12 M H₂SO₄ at 120°C for 3 hours.
- Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid, 70°C for 2 hours.
- Overall Yield : 58–62%.
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Key Reagents | Yield | Scalability |
|---|---|---|---|---|
| Photochemical Oxidation | 8-Hydroxyquinoline | UV light, rose bengal | 65–75% | High |
| Multi-Step Synthesis | 8-Hydroxyquinoline | NaNO₂, Na₂S₂O₄, Pd(OAc)₂ | 84% | Moderate |
| Condensation-Cyclization | 2-Nitrobenzaldehyde | H₂SO₄, H₂O₂ | 58–62% | Low |
The palladium-catalyzed method offers the highest yield (84%) but requires expensive catalysts. Photochemical oxidation is more scalable but necessitates specialized equipment. The condensation route is straightforward but less efficient.
Characterization and Quality Control
The synthesized compound is characterized using:
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinoline-5,8-dione derivatives.
Reduction: 6-Amino-4-(2-aminophenyl)quinoline-5,8-dione.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can undergo redox cycling, generating reactive oxygen species that contribute to its cytotoxic effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the quinoline-5,8-dione core critically influence biological activity:
- C6 vs. C7 Amino Substitutions: Derivatives with amino groups at C6 (e.g., 6d) or C7 (e.g., 7d) exhibit distinct antiproliferative profiles. For example: 6d (C6-substituted): IC₅₀ = 0.80 µM (HeLaS3), 1.52 µM (KB-vin) 7d (C7-substituted): IC₅₀ = 0.59 µM (HeLaS3), 0.97 µM (KB-vin) . The C7 position often enhances interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in quinone metabolism .
Mechanisms of Action
- NQO1-Dependent Cytotoxicity: Compounds like 6d and 7d rely on NQO1-mediated reduction for activation, generating cytotoxic semiquinones .
- Redox Cycling-Independent Pathways: The 2-nitrophenyl group in the target compound may enhance DNA intercalation or topoisomerase inhibition, akin to streptonigrin’s quinoline-5,8-dione core .
- Enzyme Inhibition : Derivatives like NSC 663284 inhibit Cdc25 phosphatases, disrupting cell cycle progression .
Biological Activity
6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features:
- Amino group at the 6-position
- Nitrophenyl substituent at the 4-position
These functional groups are crucial for its reactivity and biological interactions, particularly in medicinal chemistry applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, notably NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a significant role in cellular redox processes. By binding to NQO1, it generates reactive oxygen species (ROS), leading to mitochondrial dysfunction in cancer cells.
- DNA Intercalation : It has been shown to intercalate with DNA, disrupting replication processes and potentially leading to cytotoxic effects in cancer therapy.
- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have reported IC50 values ranging from 0.59 µM to 5 µM against various cancer cell lines, including drug-sensitive and multidrug-resistant strains .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLeS3 | 0.59 - 1.52 | NQO1-dependent antiproliferative effect |
| KB-vin | 0.59 - 1.52 | Induction of apoptosis |
| A549 (Lung Cancer) | ~5 | Inhibition of Cdc2 and ERK proteins |
Other Biological Activities
Beyond its anticancer effects, the compound also exhibits:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial and fungal strains.
- Antimalarial Activity : Potential applications in treating malaria due to its ability to disrupt metabolic pathways in parasites .
Case Studies
Several studies have investigated the biological activity of quinoline derivatives similar to this compound:
- Cytotoxicity Evaluation : A study synthesized multiple amino-quinoline derivatives and evaluated their cytotoxic effects across different cancer cell lines. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, emphasizing the importance of functional groups in determining biological activity .
- Structure-Activity Relationship (SAR) : Research has established SAR for quinoline derivatives, showing that modifications at specific positions significantly impact their biological activities. For instance, the introduction of hydrophilic groups was found to improve solubility and enhance anticancer efficacy .
- Mechanistic Studies : Investigations into the mechanisms revealed that compounds like this compound induce oxidative stress leading to cell death in cancer cells through ROS generation and mitochondrial impairment .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione with optimal purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of quinoline-5,8-dione are synthesized by reacting quinoline-5,8-dione with substituted anilines under reflux conditions in ethanol or methanol. Yields vary significantly (e.g., 11%–72% depending on substituents), and purity is confirmed via TLC and spectroscopic methods (1H NMR, MS) . To improve purity, column chromatography with silica gel and solvent gradients (e.g., ethyl acetate/hexane) is recommended .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
- Methodological Answer : The compound exhibits solubility in polar solvents (e.g., 11 mg/mL in methanol, 8 mg/mL in ethanol) but limited solubility in aqueous buffers (1 mg/mL in 0.1 M HCl). For in vitro assays, stock solutions are best prepared in DMSO (≤0.1% final concentration to avoid cytotoxicity) and diluted in buffer. Pre-saturation studies are advised to prevent precipitation during long-term incubation .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : 1H NMR (400–600 MHz in DMSO-d6) is essential for confirming aromatic proton environments and substituent positions. MS (ESI or APCI) provides molecular weight validation, while HRMS ensures exact mass accuracy. For example, the parent compound shows distinct peaks at δ 8.91 (Ar-H) in 1H NMR and m/z 318 [M+H]+ in MS . IR spectroscopy can further verify quinone carbonyl stretches (~1670 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of amino-substituted quinoline-5,8-dione derivatives?
- Methodological Answer : Low yields (e.g., 11%–25% in sulfur-containing derivatives) often stem from steric hindrance or competing side reactions. Strategies include:
- Optimizing reaction temperature : Higher temperatures (70–80°C) improve reactivity for bulky substituents .
- Using coupling agents : Catalysts like EDCI/HOBt enhance amine-quinone coupling efficiency .
- Purification : Utilize preparative HPLC for challenging separations, especially with regioisomers .
Q. What strategies are effective in resolving contradictions in the compound’s role in cGMP modulation across vascular models?
- Methodological Answer : Discrepancies in cGMP inhibition (e.g., pulmonary vs. systemic vasculature) may arise from tissue-specific NADPH oxidase activity or nitric oxide synthase (NOS) interactions. To address this:
- Model standardization : Use hypoxia-induced pulmonary hypertension models (rat) for consistency .
- Dose-response profiling : Test 1–10 µM ranges to identify threshold effects .
- Mechanistic controls : Co-administer NOS inhibitors (e.g., L-NAME) to isolate cGMP-independent pathways .
Q. How can QSAR models guide the design of quinoline-5,8-dione derivatives with enhanced NQO1 targeting?
- Methodological Answer : QSAR studies reveal that electron-withdrawing groups (e.g., -NO2, -SO2R) at the 4-position enhance NQO1 affinity by stabilizing semiquinone intermediates. Key descriptors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
